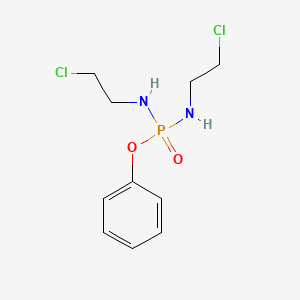![molecular formula C40H82O3 B13797365 1-[Bis(tridecyloxy)methoxy]tridecane CAS No. 59719-97-0](/img/structure/B13797365.png)
1-[Bis(tridecyloxy)methoxy]tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is a chemical compound with the molecular formula C40H82O3 and a molecular weight of 611.08 g/mol . This compound is characterized by its three tridecane chains linked through a central methylidynetris(oxy) group. It is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) typically involves the reaction of tridecanol with a suitable methylidynetris(oxy) precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The tridecane chains can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tridecanoic acid derivatives, while reduction may produce tridecanol or other hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) involves its interaction with specific molecular targets and pathways. The central methylidynetris(oxy) group allows the compound to form stable complexes with various substrates, facilitating chemical reactions. The tridecane chains provide hydrophobic properties, making the compound useful in applications requiring non-polar solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,1’'-[methylidynetris(oxy)]tris(dodecane): Similar structure but with dodecane chains instead of tridecane.
1,1’,1’'-[methylidynetris(oxy)]tris(tetradecane): Similar structure but with tetradecane chains instead of tridecane.
Uniqueness
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is unique due to its specific chain length and the presence of the central methylidynetris(oxy) group. This combination of features provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
59719-97-0 |
|---|---|
Molekularformel |
C40H82O3 |
Molekulargewicht |
611.1 g/mol |
IUPAC-Name |
1-[di(tridecoxy)methoxy]tridecane |
InChI |
InChI=1S/C40H82O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h40H,4-39H2,1-3H3 |
InChI-Schlüssel |
JBNCQQVJICVAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


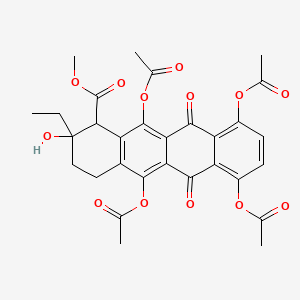
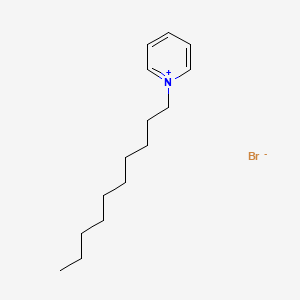
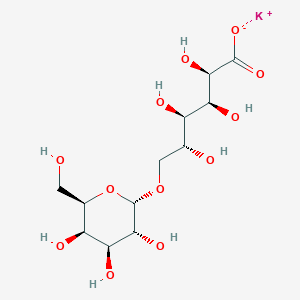
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

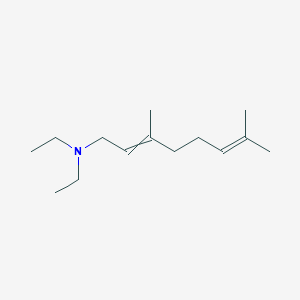

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
